An In-Depth Technical Guide to the Synthesis of 4-Oxo-2-thioxo-3-thiazolidineacetic Acid
An In-Depth Technical Guide to the Synthesis of 4-Oxo-2-thioxo-3-thiazolidineacetic Acid
Introduction: The Significance of 4-Oxo-2-thioxo-3-thiazolidineacetic Acid
4-Oxo-2-thioxo-3-thiazolidineacetic acid, commonly known in the scientific community as rhodanine-3-acetic acid, is a pivotal heterocyclic compound. Its robust scaffold serves as a versatile intermediate in the synthesis of a multitude of pharmacologically active agents.[1] The rhodanine core is recognized as a privileged structure in medicinal chemistry, forming the basis for drugs with a wide array of biological activities, including antimicrobial, antiviral, and antidiabetic properties.[1] Notably, it is a key intermediate in the synthesis of Epalrestat, a drug used for the treatment of diabetic neuropathy.[2]
This guide provides an in-depth exploration of the primary synthetic protocols for rhodanine-3-acetic acid, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these synthetic routes, offering not just procedural steps but a comprehensive understanding of the chemical transformations involved. This document is structured to provide both theoretical knowledge and practical, field-proven insights to ensure successful and efficient synthesis.
Synthetic Strategies: A Comparative Overview
Two principal synthetic routes to rhodanine-3-acetic acid dominate the landscape, each with its own set of advantages and challenges. The classical approach involves a one-pot, three-component reaction of glycine, carbon disulfide, and chloroacetic acid. A more contemporary and safer alternative circumvents the use of the hazardous carbon disulfide.
| Parameter | Classical Carbon Disulfide Method | Alternative (Non-CS2) Method |
| Key Reagents | Glycine, Carbon Disulfide, Chloroacetic Acid, Base | Aminoacetic acid derivatives, Chloroacetyl chloride, Alkali metal ethylxanthate |
| Primary Advantage | One-pot synthesis, potentially higher throughput | Avoids use of highly toxic and flammable carbon disulfide |
| Primary Disadvantage | Use of hazardous carbon disulfide | Multi-step process, may require intermediate purification |
| Typical Yield | ~82-94% | Variable, dependent on intermediate step efficiency |
| Scalability | Challenging on a large scale due to CS2 handling | More amenable to large-scale industrial synthesis |
Protocol I: The Classical One-Pot Synthesis via Carbon Disulfide
This method remains widely used due to its efficiency in forming the rhodanine ring system in a single reaction vessel. The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes cyclization.
Mechanistic Rationale
The synthesis is initiated by the nucleophilic attack of the amino group of glycine on the electrophilic carbon of carbon disulfide in a basic medium. This forms a dithiocarbamate salt. The subsequent addition of chloroacetic acid leads to an S-alkylation, forming an intermediate which, upon acidification, readily undergoes intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl, followed by dehydration to yield the final product.
Visualizing the Mechanism
Caption: Reaction mechanism for the classical synthesis of rhodanine-3-acetic acid.
Detailed Experimental Protocol (Microwave-Assisted)
This protocol is adapted from a microwave-assisted synthesis which offers significant advantages in terms of reaction time.[3]
Materials:
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Glycine
-
Carbon Disulfide (CS₂)
-
22% Sodium Hydroxide (NaOH) solution
-
Sodium Chloroacetate
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Concentrated Hydrochloric Acid (HCl)
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Ethyl Acetate
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Deionized Water
Equipment:
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Microwave Reactor
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Round-bottom flask
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Magnetic stirrer
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Rotary evaporator
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Separatory funnel
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Standard laboratory glassware
Procedure:
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Dithiocarbamate Formation: In a microwave reactor vessel, dissolve glycine (1 mol equivalent) and sodium hydroxide (1 mol equivalent of NaOH in a 22% aqueous solution) in 3 mL of water. Add carbon disulfide (1 mol equivalent) to the solution.
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Microwave Irradiation (Step 1): Seal the vessel and subject the mixture to microwave irradiation at 100°C for 5 minutes.
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Addition of Chloroacetate: After the reaction, allow the mixture to cool to 40°C. Add sodium chloroacetate (1 mol equivalent) to the reaction mixture.
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Microwave Irradiation (Step 2): Reseal the vessel and irradiate at 100°C for another 5 minutes.
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Cyclization: Cool the reaction solution to 40°C and concentrate it under reduced pressure. To the concentrated residue, add 3 mL of concentrated hydrochloric acid.
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Final Reaction: Heat the mixture to 110°C and maintain for 20-30 minutes to complete the cyclization.
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Work-up and Purification: After cooling, extract the crude product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Expected Yield: Approximately 82.5%.[3]
Characterization Data:
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Melting Point: 245-247 °C[3]
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¹H NMR (DMSO-d₆, 400 MHz): δ = 4.56 (s, 2H, N-CH₂), 4.41 (s, 2H, H-5)[3]
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¹³C NMR (DMSO-d₆, 100 MHz): δ = 202.80 (C=S, C-2), 173.72 (C=O, COOH), 167.29 (C=O, C-4), 44.77 (CH₂, N-CH₂), 35.94 (CH₂, C-5)[3]
-
IR (KBr) νₘₐₓ (cm⁻¹): 3439, 1663, 1512, 1321, 896[3]
Protocol II: A Safer Synthetic Route Avoiding Carbon Disulfide
The high toxicity and flammability of carbon disulfide make the classical method less desirable for large-scale industrial production. An alternative pathway has been developed that avoids this hazardous reagent.[4]
Mechanistic Rationale
This multi-step synthesis begins with the protection of the carboxylic acid of glycine as a methyl ester. The amino group is then acylated with chloroacetyl chloride. The resulting intermediate reacts with potassium ethyl xanthate, followed by a base-catalyzed intramolecular cyclization to form the rhodanine ring. The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Visualizing the Workflow
Caption: Step-wise workflow for the alternative synthesis of rhodanine-3-acetic acid.
Detailed Experimental Protocol
This protocol is a composite of the steps described in the patent literature.[4]
Step 1: Preparation of Methyl aminoacetate hydrochloride
-
Stir aminoacetic acid (1 equivalent) with methanol at 10 °C.
-
Slowly add sulfuric acid dropwise over 1 hour at 10 °C.
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Heat the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction by TLC until the disappearance of the starting material.
-
Distill off the methanol to obtain methyl aminoacetate hydrogen sulfate as an oil.
Step 2: Preparation of Methyl[(chloroacetyl)amino]acetate
-
React methyl aminoacetate hydrochloride with chloroacetyl chloride. Further details on the specific conditions for this step would require consulting the primary patent literature.
Step 3: Preparation of Methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate
-
In a multi-necked round-bottom flask, stir potassium ethyl xanthate (1.69 mol) with water at 30-35 °C.
-
Add a solution of methyl[(chloroacetyl)amino]acetate (1.69 mol) in water at 30-35 °C.
-
Stir the reaction mass for 5 hours, monitoring for the absence of the starting material by TLC.
-
Filter the reaction mass and wash with water.
-
Dry the wet cake in an oven at 55-60 °C for 5-6 hours.
Step 4: Preparation of Methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate
-
In a three-necked round-bottom flask, stir Methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate (0.0079 mol) with toluene at 60-65 °C.
-
Slowly add a solution of triethylamine in toluene under a nitrogen atmosphere.
-
Heat the reaction mass to 80-85 °C for 12 hours, monitoring by TLC.
-
Pour the reaction mass into ice-water and separate the toluene layer.
Step 5: Hydrolysis to Rhodanine-3-acetic acid
-
Stir Methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate with an aqueous mineral acid (e.g., 48% HBr or a mixture of acetic acid and hydrochloric acid) at reflux for several hours.[5]
-
Monitor the reaction by TLC for the disappearance of the starting ester.
-
Pour the reaction mass into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Distill off the ethyl acetate to yield the final product.
Purification and Characterization: Ensuring a Self-Validating System
The purity of the final product is paramount for its use in subsequent synthetic steps, particularly in drug development.
Purification:
-
Extraction: As described in the protocols, extraction with a suitable organic solvent like ethyl acetate is the primary method for isolating the crude product from the aqueous reaction mixture.
-
Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture is recommended.[6]
-
Washing: The crystalline product should be washed successively with appropriate solvents (e.g., glacial acetic acid, ethanol, and ether) to remove residual impurities.[6]
Characterization: A combination of spectroscopic and physical methods should be employed to confirm the identity and purity of the synthesized rhodanine-3-acetic acid. The data provided in the classical synthesis protocol section serves as a benchmark for validation.
Conclusion and Future Perspectives
The synthesis of 4-oxo-2-thioxo-3-thiazolidineacetic acid is a well-established process with multiple viable routes. The choice of protocol often depends on the scale of the synthesis and the available infrastructure, particularly concerning the handling of hazardous materials like carbon disulfide. The microwave-assisted classical method offers a rapid and high-yielding approach for laboratory-scale synthesis. For industrial applications, the alternative route, despite being multi-stepped, provides a safer and more scalable option.
The continued importance of the rhodanine scaffold in medicinal chemistry ensures that research into optimizing its synthesis will persist. Future efforts may focus on developing even greener and more atom-economical synthetic strategies, potentially utilizing catalytic methods to further enhance efficiency and reduce environmental impact.
References
-
Mermer, A., et al. (2020). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 25(15), 3488. [Link]
- Google Patents.
-
Bacha, M. M., et al. (2021). Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies. Journal of Pharmaceutical Investigation, 51(2), 213-227. [Link]
-
Organic Syntheses. N-(p-ACETYLAMINOPHENYL)RHODANINE. [Link]
- Google Patents.
-
Organic Syntheses. rhodanine. [Link]
-
ResearchGate. Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. [Link]
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ResearchGate. Rhodanine- 3- acetic acid derivatives. [Link]
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ResearchGate. General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures. [Link]
-
Pathak, R. B., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Bioorganic & Medicinal Chemistry, 72, 117001. [Link]
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